11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-[3-(trifluoromethyl)phenoxy]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-[3-(trifluoromethyl)phenoxy]-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound with a unique structure that includes multiple functional groups such as methyl, phenyl, sulfanyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-[3-(trifluoromethyl)phenoxy]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include trifluoromethylphenyl isocyanate and nonchlorinated organic solvents . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common reagents and conditions used in these reactions include radical initiators for trifluoromethylation and polar solvents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-[3-(trifluoromethyl)phenoxy]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl and phenyl groups, such as:
4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide: Known for its use as a cyclooxygenase-2 inhibitor.
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonic acid: Used in various chemical reactions and studies.
The uniqueness of 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-[3-(trifluoromethyl)phenoxy]-8-thia-3,5,10-triazatricyclo[740
Properties
IUPAC Name |
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-[3-(trifluoromethyl)phenoxy]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3OS2/c1-14-7-9-17(10-8-14)13-34-25-31-21-20-15(2)11-16(3)30-24(20)35-22(21)23(32-25)33-19-6-4-5-18(12-19)26(27,28)29/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDVHOAQBJDPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC=CC(=C4)C(F)(F)F)SC5=C3C(=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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